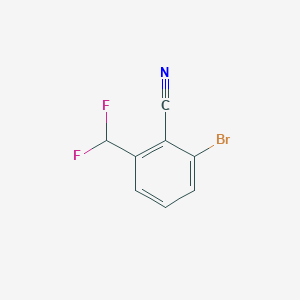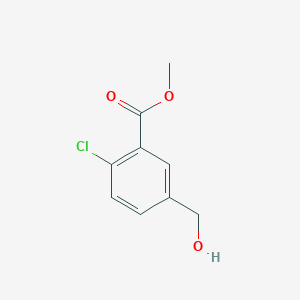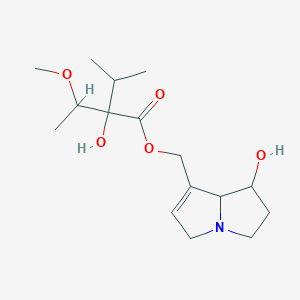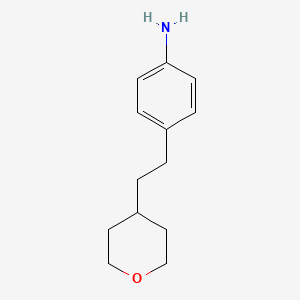
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety through an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of 1,5-hexanediol using an acid catalyst.
Attachment of the Ethyl Linker: The tetrahydropyran ring is then functionalized with an ethyl group through a nucleophilic substitution reaction.
Formation of the Aniline Moiety: The final step involves the coupling of the ethyl-tetrahydropyran intermediate with aniline through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tetrahydropyran ring and aniline moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Uniqueness
4-(2-(Tetrahydro-2H-pyran-4-yl)ethyl)aniline is unique due to its specific combination of a tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-[2-(oxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C13H19NO/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-6,12H,1-2,7-10,14H2 |
Clé InChI |
FGZKOSDAJOBFLV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
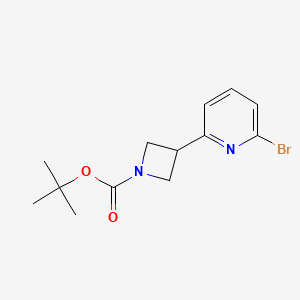
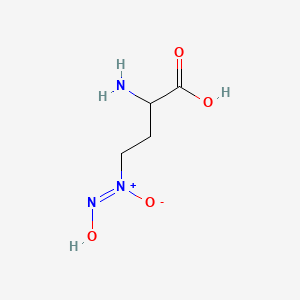
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)

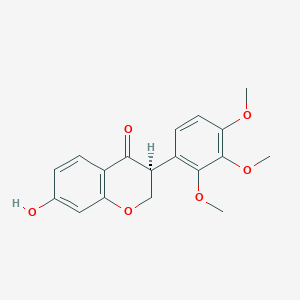
![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
